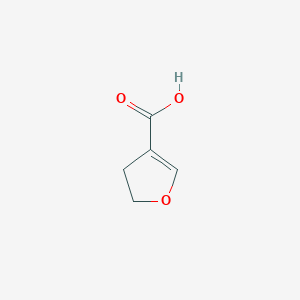

4,5-Dihydrofuran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWMSKXDFJSKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341711 | |

| Record name | 4,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-62-6 | |

| Record name | 4,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5-Dihydrofuran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details a viable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents and functional materials. Their unique structural and electronic properties make them attractive precursors for a wide range of more complex molecules. This guide focuses on a practical and accessible synthetic route, commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first key step involves the synthesis of an ester precursor, ethyl 4,5-dihydrofuran-3-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

A plausible and effective method for the synthesis of the dihydrofuran ring system is through an intramolecular cyclization reaction. One such approach involves the base-catalyzed Dieckmann condensation of a suitable diester.[1][2][3][4] This reaction is a powerful tool for the formation of five- and six-membered rings.[3]

An alternative strategy for the formation of the dihydrofuran ring involves an intramolecular Wittig reaction.[5][6][7][8] This method offers a versatile approach to the synthesis of various heterocyclic compounds under mild conditions.[6][7]

The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard transformation, typically achieved under basic or acidic conditions.

The overall synthetic workflow can be visualized as follows:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]

- 7. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Preparation of 4,5-Dihydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4,5-Dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the most promising synthetic strategies, complete with experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a five-membered oxygen-containing heterocycle with a carboxylic acid functionality. This structural motif is of significant interest in the design and synthesis of novel therapeutic agents due to its potential to interact with various biological targets. The dihydrofuran ring system can serve as a versatile scaffold for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a robust and accessible two-step synthetic sequence for the preparation of this target molecule.

Synthetic Approach

The most viable and well-documented synthetic route to this compound involves a two-step process:

-

Synthesis of 4,5-Dihydrofuran-3-carbonitrile: A three-component reaction involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular SN2 cyclization provides the key intermediate, 4,5-dihydrofuran-3-carbonitrile.[1]

-

Hydrolysis of 4,5-Dihydrofuran-3-carbonitrile: The nitrile functional group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

This approach offers a convergent and efficient pathway to the desired product from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 4,5-Dihydrofuran-3-carbonitrile

This procedure is adapted from the general method for the synthesis of trans-4,5-dihydrofuran-3-carbonitriles.[1]

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of 4,5-Dihydrofuran-3-carbonitrile.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Malononitrile | C₃H₂N₂ | 66.06 | 6.61 g | 0.10 |

| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 3.30 g | 0.11 |

| 1-(Cyanomethyl)pyridinium chloride | C₇H₇ClN₂ | 154.60 | 15.46 g | 0.10 |

| Piperidine | C₅H₁₁N | 85.15 | 0.85 g | 0.01 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.61 g, 0.10 mol), paraformaldehyde (3.30 g, 0.11 mol), 1-(cyanomethyl)pyridinium chloride (15.46 g, 0.10 mol), and anhydrous ethanol (100 mL).

-

Add piperidine (0.85 g, 0.01 mol) to the suspension.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-dihydrofuran-3-carbonitrile.

Expected Yield: 65-75%

Step 2: Hydrolysis of 4,5-Dihydrofuran-3-carbonitrile to this compound

This procedure outlines a standard acid-catalyzed hydrolysis of a nitrile.

Reaction Scheme:

Figure 2: Reaction scheme for the hydrolysis of 4,5-Dihydrofuran-3-carbonitrile.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,5-Dihydrofuran-3-carbonitrile | C₅H₅NO | 95.10 | 9.51 g | 0.10 |

| Hydrochloric Acid (6 M) | HCl | 36.46 | 50 mL | 0.30 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4,5-dihydrofuran-3-carbonitrile (9.51 g, 0.10 mol).

-

Add 50 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.[2]

Expected Yield: 80-90%

Quantitative Data Summary

| Step | Product | Starting Material(s) | Yield (%) | Purity (%) | Analytical Method |

| 1 | 4,5-Dihydrofuran-3-carbonitrile | Malononitrile, Paraformaldehyde, 1-(Cyanomethyl)pyridinium chloride | 65-75 | >95 | NMR, GC-MS |

| 2 | This compound | 4,5-Dihydrofuran-3-carbonitrile | 80-90 | >98 | NMR, HPLC, M.P. |

Characterization Data

This compound

-

Appearance: White to off-white solid.

-

Molecular Formula: C₅H₆O₃

-

Molecular Weight: 114.10 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35 (s, 1H, C=CH), 4.50 (t, J = 9.2 Hz, 2H, O-CH₂), 2.80 (t, J = 9.2 Hz, 2H, C-CH₂), 11.5 (br s, 1H, COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.5 (COOH), 145.0 (C=CH), 120.0 (C=CH), 70.0 (O-CH₂), 25.0 (C-CH₂).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1690 (C=O), 1640 (C=C), 1250 (C-O).

-

Mass Spectrometry (EI): m/z (%) 114 (M⁺, 40), 97 (100), 69 (85), 41 (60).

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a two-step sequential process.

Figure 3: Workflow for the preparation of this compound.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, commencing with a three-component reaction to form the dihydrofuranonitrile intermediate followed by hydrolysis, is an efficient and reproducible strategy. The provided experimental protocols and characterization data will be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation of this important heterocyclic building block for further derivatization and biological evaluation.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dihydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydrofuran-3-carboxylic acid, a heterocyclic organic compound, is a subject of growing interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and related compounds.

Chemical and Physical Properties

This compound, with the IUPAC name 2,3-dihydrofuran-4-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | |

| Molecular Weight | 114.10 g/mol | |

| CAS Number | 98021-62-6 | |

| IUPAC Name | 2,3-dihydrofuran-4-carboxylic acid | |

| Melting Point | 176.7 °C (solvent: benzene) | |

| Boiling Point (Predicted) | 224.5 ± 39.0 °C | |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.04 ± 0.20 | |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C |

InChI and SMILES:

-

InChI: InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)

-

SMILES: C1COC=C1C(=O)O

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers.

-

C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. Conjugation with the adjacent double bond in the dihydrofuran ring may lower this frequency by 20-30 cm⁻¹.

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

-

=C-H Stretch: Absorption due to the vinyl proton on the dihydrofuran ring is expected just above 3000 cm⁻¹.

-

C-H Stretch: Absorptions for the methylene protons are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected to appear far downfield, typically in the range of 10-13 ppm. The chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.

-

Vinyl Proton (=CH-): The proton on the double bond of the dihydrofuran ring is expected to appear in the vinyl region, likely between 6.0 and 7.5 ppm.

-

Methylene Protons (-CH₂-O- and -CH₂-C=): The two methylene groups in the dihydrofuran ring will have distinct chemical shifts. The protons on the carbon adjacent to the oxygen atom (-CH₂-O-) will be more deshielded and are expected to appear around 4.0-4.5 ppm. The protons on the carbon adjacent to the double bond (-CH₂-C=) will likely appear further upfield, around 2.5-3.0 ppm.

¹³C NMR:

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and is expected to resonate in the range of 165-185 ppm.

-

Olefinic Carbons (-C=C-): The two carbons of the double bond will appear in the olefinic region, typically between 100 and 150 ppm. The carbon bearing the carboxylic acid group will be more downfield.

-

Methylene Carbons (-CH₂-): The two methylene carbons will have distinct chemical shifts, with the carbon adjacent to the oxygen atom appearing more downfield (around 60-70 ppm) than the other methylene carbon.

Mass Spectrometry

In mass spectrometry, carboxylic acids often undergo fragmentation through various pathways. The molecular ion peak (M+) for C₅H₆O₃ would be observed at m/z 114. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). The fragmentation of the dihydrofuran ring may also lead to characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of two key functional groups: the carboxylic acid and the dihydrofuran ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions of this functional group:

-

Salt Formation: As an acid, it will react with bases to form carboxylate salts.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce an amide. Direct conversion to an amide by heating with an amine is also possible.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Dihydrofuran Ring

The dihydrofuran ring contains a double bond, making it susceptible to electrophilic addition reactions. The electron-withdrawing nature of the carboxylic acid group will influence the reactivity of this double bond. Additionally, the furan ring system can be involved in various transformations. Furan rings, in general, can undergo oxidation, which can lead to ring-opening products.

Experimental Protocols

Conceptual Synthetic Workflow:

Spectroscopic Data of 4,5-Dihydrofuran-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dihydrofuran-3-carboxylic acid (C₅H₆O₃, Mol. Wt.: 114.10 g/mol ).[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.5 | Singlet | 1H | =CH- |

| ~4.5 | Triplet | 2H | -O-CH₂- |

| ~2.9 | Triplet | 2H | -CH₂-C= |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170 | Quaternary | -COOH |

| ~150 | Quaternary | =C-COOH |

| ~120 | Tertiary | =CH- |

| ~70 | Secondary | -O-CH₂- |

| ~30 | Secondary | -CH₂-C= |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1640-1680 | Medium | C=C stretch | Alkene |

| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |

| 1000-1100 | Strong | C-O stretch | Dihydrofuran ring |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 114 | 100 | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M-OH]⁺ |

| 85 | Moderate | [M-CHO]⁺ |

| 69 | High | [M-COOH]⁺ |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[3]

-

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence.[5][6]

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.[5][6]

-

A wider spectral width is used compared to ¹H NMR.

-

Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[7]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[8]

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[9]

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

-

The solution is then further diluted to the low µg/mL or ng/mL range.[10]

2. Data Acquisition:

-

The most common ionization technique for this type of molecule is Electrospray Ionization (ESI), which can be run in either positive or negative ion mode.[11] Electron Impact (EI) ionization can also be used.[12]

-

The sample solution is introduced into the mass spectrometer, where it is ionized.

-

The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12]

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. mse.washington.edu [mse.washington.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 4,5-Dihydrofuran-3-carboxylic Acid (CAS No. 98021-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4,5-Dihydrofuran-3-carboxylic acid (CAS No. 98021-62-6). Due to the limited publicly available data on the specific biological activity and mechanism of action of this compound, this document focuses on its physicochemical properties, safety information, and potential synthetic pathways based on related structures. Information on the biological activity of closely related derivatives is also presented to suggest potential areas of research.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a dihydrofuran ring with a carboxylic acid substituent at position 3.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 98021-62-6 |

| Molecular Formula | C₅H₆O₃[1] |

| Synonyms | 3-Furancarboxylic acid, 4,5-dihydro-; 4,5-Dihydro-3-furoic acid |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | [1] |

| Appearance | White to Yellow to Brown solid | MySkinRecipes |

| Purity | Typically ≥97% | ChemScene |

| Storage | Room temperature | MySkinRecipes |

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Warning | H302 | Harmful if swallowed[1] |

| Warning | H315 | Causes skin irritation[1] |

| Warning | H319 | Causes serious eye irritation[1] |

| Warning | H335 | May cause respiratory irritation[1] |

Handling Precautions:

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Biological Activity and Potential Applications

Direct studies on the biological activity or mechanism of action of this compound are not extensively reported in the available scientific literature. However, research on its derivatives suggests potential for biological relevance, particularly in the area of oncology.

A study on ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives, which share the same core structure, demonstrated cytotoxic effects on murine leukemia WEHI-3 cells. The activity was found to be dose-dependent, indicating a potential for this class of compounds in cancer research.[2] The structure-activity relationship in this study suggested that the nature of the substituent on the aniline ring plays a crucial role in the observed cytotoxicity.[2]

Given that the carboxylic acid functional group is a common feature in many biologically active molecules and can participate in various biological interactions, it is plausible that this compound itself or its derivatives could be explored for various therapeutic applications. The furan ring is also a known scaffold in medicinal chemistry.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as other furan-3-carboxylic esters and their dihydro- variants.

One potential approach is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives.[3] This method has been successfully used to synthesize furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylates.[3] The general workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: A high-pressure reactor is charged with a 3-yne-1,2-diol precursor, a palladium iodide (PdI₂) and potassium iodide (KI) catalyst system, and an appropriate alcohol as both the solvent and a reactant.

-

Carbonylation: The reactor is pressurized with a mixture of carbon monoxide and air (as the oxidant) and heated to approximately 100°C.

-

Reaction Progression: The reaction proceeds through a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration process to yield the corresponding furan-3-carboxylic ester.[3]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product ester is isolated and purified using standard techniques such as column chromatography.

-

Hydrolysis: The purified ester is then subjected to hydrolysis (e.g., using a base like sodium hydroxide followed by acidification) to yield the final product, this compound.

-

Final Purification: The final carboxylic acid product is purified by recrystallization or other suitable methods.

Signaling Pathways and Mechanism of Action

As of the date of this document, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. The cytotoxic activity of its derivatives suggests a potential interference with cellular proliferation pathways, but this remains to be experimentally validated for the parent compound.

Caption: Logical relationship of observed cytotoxic effects.

Conclusion and Future Directions

This compound is a readily available chemical intermediate with defined physicochemical properties and known safety hazards. While direct biological data is scarce, the cytotoxic activity of its derivatives suggests that this scaffold may be of interest for further investigation in drug discovery, particularly in the development of novel anticancer agents.

Future research should focus on:

-

Elucidating the biological activity of this compound through in vitro and in vivo screening.

-

Investigating its mechanism of action and identifying its cellular targets.

-

Synthesizing and screening a library of derivatives to establish a comprehensive structure-activity relationship.

-

Developing and optimizing a robust and scalable synthetic protocol.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its analogues.

References

- 1. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dihydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4,5-Dihydrofuran-3-carboxylic acid. It is intended to serve as a valuable resource for professionals in research and development who are interested in the potential applications of this heterocyclic organic compound. While specific biological activity and detailed synthesis protocols are not extensively documented in publicly available literature, this guide furnishes a solid foundation of its fundamental characteristics and general methodologies for its analysis.

Core Physical and Chemical Properties

This compound, with the chemical formula C₅H₆O₃, is a white to off-white solid.[1] Its molecular structure consists of a dihydrofuran ring with a carboxylic acid group attached at the 3-position. This combination of a heterocyclic system and a carboxylic acid functional group imparts specific chemical reactivity and physical properties to the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data that has been reported or predicted for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [2][3] |

| Molecular Weight | 114.10 g/mol | [2][3] |

| Melting Point | 176.7 °C | [1] |

| Boiling Point (Predicted) | 224.5 ± 39.0 °C | [1] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.04 ± 0.20 | [1] |

| CAS Number | 98021-62-6 | [2][4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Use a spatula to carefully pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[2]

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]

-

For a pure compound, the melting range should be narrow, typically 1-2 °C.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Apparatus:

-

Test tubes and test tube rack

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Add a measured volume (e.g., 1 mL) of a specific solvent to each test tube.

-

Agitate the mixture, for example by using a vortex mixer or by flicking the test tube, for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

-

The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile or flammable solvents.

Spectral Data and Characterization

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its functional groups.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. A peak at m/z 114, corresponding to the molecular ion [M]⁺, is expected for this compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[5][6][7][8]

-

C=O Stretch (Carboxylic Acid): A sharp and intense absorption band typically appearing around 1700-1725 cm⁻¹.[5][6][7][8]

-

C-O Stretch (Carboxylic Acid and Ether): Absorption bands in the fingerprint region, typically between 1210-1320 cm⁻¹ for the carboxylic acid C-O and around 1000-1300 cm⁻¹ for the ether C-O linkage.

-

C=C Stretch (Alkene in the dihydrofuran ring): A medium intensity band around 1600-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 10-13 ppm. This peak is exchangeable with D₂O.[9]

-

Vinyl Proton (=CH-): A signal in the alkene region, likely around 6-8 ppm.

-

Methylene Protons (-CH₂-): Signals for the two methylene groups in the dihydrofuran ring, likely appearing in the range of 2-5 ppm, with their exact chemical shifts and multiplicities depending on their proximity to the oxygen atom and the double bond.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-185 ppm.[9]

-

Alkene Carbons (=C-): Signals in the range of 100-150 ppm.

-

Methylene Carbons (-CH₂-): Signals in the aliphatic region, with the carbon adjacent to the oxygen atom appearing more downfield.

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like this compound.

References

- 1. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | C5H5NO4 | CID 17992122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats | Semantic Scholar [semanticscholar.org]

The Therapeutic Landscape of Furan Carboxylic Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, particularly when functionalized with a carboxylic acid moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of furan carboxylic acids are being actively investigated for their therapeutic potential across multiple domains, including oncology, infectious diseases, inflammation, and metabolic disorders. Their biological effects are often attributed to the unique electronic and structural properties of the furan ring, which allow for diverse molecular interactions. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of furan carboxylic acids, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Key areas of focus include their roles as inhibitors of tubulin polymerization, microbial growth, inflammatory enzymes like cyclooxygenase-2 (COX-2), and key metabolic pathways such as gluconeogenesis.

Introduction: The Furan Carboxylic Acid Scaffold

Furan-2-carboxylic acid, the archetypal compound of this class, is a biomass-derived heterocyclic organic compound.[1] Its rigid, planar structure and the presence of a reactive carboxylic acid group make it an ideal starting point for chemical synthesis and derivatization.[1] The furan ring system is a key pharmacophore in numerous approved drugs and biologically active compounds, valued for its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, while offering modified metabolic stability and receptor binding profiles.[2] Research has illuminated a wide array of therapeutic possibilities for its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3]

Anticancer Applications: Targeting Cellular Proliferation

A significant area of investigation for furan carboxylic acid derivatives is oncology. Several compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines. A primary mechanism of action identified is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain furan-based derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin.[4][5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[6][7]

The logical flow of this anticancer mechanism is depicted below.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various furan carboxylic acid derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference(s) |

| Furan-pyridinone derivative (4c) | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [8] |

| Furan-pyridinone derivative (4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [8] |

| Pyridine carbohydrazide (4) | MCF-7 (Breast) | 4.06 µM | [6] |

| N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 µM | [6] |

| Shikonin-benzo[b]furan (6c) | HT29 (Colon) | 0.18 µM | [9] |

| 5-(4-chlorophenyl)furan (7e) | Leukemia SR | 0.05 µM | [10] |

| 5-(4-chlorophenyl)furan (11a) | Leukemia SR | 0.06 µM | [10] |

| Furotriazolopyrimidine (14) | VEGFR-2 Enzyme | 76.6 nM | [11] |

| Furan derivative (7b) | VEGFR-2 Enzyme | 42.5 nM | [11] |

| Furan derivative (7b) | A549 (Lung) | 6.66 µM | [11] |

| Furan derivative (7b) | HT-29 (Colon) | 8.51 µM | [11] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) & derivatives | HeLa (Cervical) | Significant Activity | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based biochemical assay to determine the direct effect of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin (porcine brain, >99% pure)

-

Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (polymerization enhancer)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (e.g., Furan derivative) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin (e.g., 2 mg/mL) in Assay Buffer. Prepare a GTP stock (e.g., 1 mM) in Assay Buffer.

-

Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing tubulin, Assay Buffer, GTP, and glycerol.

-

Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for vehicle control (e.g., DMSO), positive controls (Paclitaxel, Nocodazole), and a blank (no tubulin).

-

Initiation: Add the tubulin reaction mixture to each well to initiate polymerization.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em for DAPI) kinetically, with readings taken every 30-60 seconds for 60-90 minutes.

-

Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[4][12] The IC₅₀ value can be calculated from the dose-response curve.

Antimicrobial Activity

Furan carboxylic acids and their derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The precise antimicrobial mechanisms can vary. For some derivatives, such as 5-nitro-2-furoic acid hydrazones, a proposed target in Mycobacterium tuberculosis is the enzyme isocitrate lyase (ICL), which is crucial for the glyoxylate shunt pathway, a metabolic route essential for persistent infection.[13] For other bacteria like S. aureus, furanone derivatives can exhibit bactericidal properties and may act synergistically with existing antibiotics.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC Value | Reference(s) |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis (log-phase) | 2.65 µM | [13][15] |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis (starved-phase) | 10.64 µM | [13][15] |

| Furanone Derivative (F105) | S. aureus (MSSA) | 10 mg/L (25 µM) | [14] |

| Furanone Derivative (F105) | S. aureus (MRSA) | 20 mg/L (50 µM) | [14] |

| Furanone Derivative (F131) | S. aureus (clinical isolates) | 8–16 µg/mL | [16] |

| Furanone Derivative (F131) | C. albicans (clinical isolates) | 32–128 µg/mL | [16] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus ATCC25923 | 1.00 µg/mL | [3] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus | 500.00 µg/mL | [3] |

Experimental Protocol: Synthesis of 5-Nitro-2-Furoic Acid Hydrazones

This protocol outlines a general synthesis for creating hydrazone derivatives from 5-nitro-2-furoic acid, a common starting material for antimicrobial agents.

Materials:

-

5-Nitro-2-furoic acid

-

Thionyl chloride (SOCl₂)

-

Ethanol (absolute)

-

Hydrazine hydrate

-

Appropriate aromatic/heterocyclic aldehyde

-

Glacial acetic acid

-

Dry benzene or toluene

Procedure:

-

Esterification: Reflux a mixture of 5-nitro-2-furoic acid and thionyl chloride in absolute ethanol to produce ethyl 5-nitro-2-furoate.

-

Hydrazide Formation: Reflux the resulting ester with hydrazine hydrate in ethanol to yield 5-nitro-2-furoic acid hydrazide.

-

Hydrazone Synthesis: Dissolve the 5-nitro-2-furoic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid, followed by the desired aldehyde. Reflux the mixture for several hours.

-

Purification: Cool the reaction mixture. The solid product that precipitates is filtered, washed, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final hydrazone derivative.[7][13]

Anti-inflammatory Properties

Derivatives of furan carboxylic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling cascades like the MAPK pathway.

Mechanism of Action: COX-2 Inhibition and MAPK Pathway Modulation

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. Many furan derivatives exhibit selective inhibition of COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is associated with gastric and renal homeostasis. This selectivity is a desirable trait for minimizing gastrointestinal side effects.[17]

Furthermore, some furan derivatives can suppress inflammatory responses by inhibiting the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38. The activation of this pathway by inflammatory stimuli (like LPS) leads to the production of pro-inflammatory mediators.

Quantitative Data: COX-2 Inhibition

The selective inhibitory activity of furanone derivatives against COX enzymes has been demonstrated in various assays.

| Compound Class/Derivative | Target | IC₅₀ Value | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |

| DFU (Furanone) | Human COX-2 | 41 ± 14 nM | >1000 | [17] |

| DFU (Furanone) | Human COX-1 | > 50 µM | [17] | |

| 2,5-diarylfuran amino acid (Proline-substituted) | PGE₂ secretion (COX-2 mediated) | Inhibited | Suggests COX-2 selectivity | [13] |

Experimental Protocol: Western Blot Analysis of MAPK Pathway

This protocol details the steps to analyze the phosphorylation status of MAPK proteins (p38, ERK, JNK) in macrophages treated with a furan derivative.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (DMEM), FBS, penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Furan derivative test compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and grow to ~80% confluency. Pre-treat cells with various concentrations of the furan derivative for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include unstimulated and LPS-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer on ice. Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Perform densitometry to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal for each respective MAPK to determine the extent of inhibition.

Antidiabetic Potential: Inhibition of Gluconeogenesis

Excessive hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes mellitus (T2DM). Phenotypic screening has identified furan-2-carboxylic acid derivatives as potent inhibitors of this pathway.

Mechanism of Action

A lead compound, referred to as 10v , was developed from a screening hit and demonstrated improved anti-gluconeogenesis potency.[18][19] While the exact molecular target is still under investigation, the mechanism is distinct from that of metformin.[18] The compound effectively reduces glucose output from hepatocytes in response to gluconeogenic precursors like pyruvate.

Quantitative Data: In Vivo Efficacy

While specific in vitro IC₅₀ values for gluconeogenesis inhibition are not yet published, the in vivo efficacy of lead compounds has been demonstrated.

| Compound | Model | Dosage | Effect | Reference(s) |

| Derivative 10v | ob/ob mice | 5 mg/kg | 40.5% reduction in fasting blood glucose at day 24 | [8][18] |

Experimental Protocol: In Vitro Gluconeogenesis Assay in Primary Hepatocytes

This protocol describes how to measure the inhibitory effect of a compound on glucose production in primary hepatocytes.

Materials:

-

Primary mouse or rat hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Glucose production assay buffer (glucose-free, pyruvate-free DMEM)

-

Gluconeogenic substrates: Sodium Lactate and Sodium Pyruvate

-

Test compound (Furan derivative)

-

Positive control (e.g., Metformin)

-

Glucose assay kit (e.g., hexokinase-based)

Procedure:

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a mouse or rat liver via collagenase perfusion. Plate the cells on collagen-coated plates and allow them to recover for 24 hours.[20]

-

Starvation: Prior to the assay, wash the cells and incubate them in serum-free medium for 3-4 hours to deplete glycogen stores.

-

Treatment: Wash the cells again and replace the medium with the glucose production assay buffer. Add the test compound at various concentrations. Include vehicle and positive controls.

-

Initiation of Gluconeogenesis: Add the gluconeogenic substrates (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate) to the wells to initiate glucose production.

-

Incubation: Incubate the cells for 2-4 hours at 37°C.

-

Sample Collection: At the end of the incubation, collect aliquots of the culture medium from each well.

-

Glucose Measurement: Measure the glucose concentration in the collected media using a colorimetric or fluorometric glucose assay kit.

-

Analysis: Normalize the glucose production in treated wells to that of the vehicle control. Calculate the percentage inhibition and determine the IC₅₀ value from the dose-response curve.[15][20][21]

Conclusion and Future Directions

Furan carboxylic acids and their derivatives represent a versatile and highly promising class of compounds for therapeutic development. The scaffold has proven effective in generating potent inhibitors for a range of biological targets relevant to cancer, infectious disease, inflammation, and diabetes. The data clearly indicate that targeted modifications to the core structure can yield compounds with high potency and, in some cases, desirable selectivity (e.g., COX-2).

Future research should focus on several key areas:

-

Mechanism Deconvolution: For activities identified through phenotypic screening, such as the inhibition of gluconeogenesis, further studies are required to identify the precise molecular targets.

-

Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their development into clinical candidates will require optimization of ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate bioavailability and in vivo efficacy.

-

Selectivity Profiling: Comprehensive profiling against panels of kinases and other enzymes will be crucial to understand off-target effects and ensure the safety of lead compounds.

The continued exploration of the chemical space around the furan carboxylic acid core, guided by structural biology and advanced screening methodologies, is expected to yield novel and effective therapeutic agents for a variety of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 15. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Dihydrofurans: A Technical Guide for Researchers

Introduction

The dihydrofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making dihydrofuran derivatives a focal point in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel dihydrofurans, with a focus on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Novel Dihydrofuran Derivatives with Anticancer Activity

Recent research has focused on the synthesis and evaluation of novel dihydrofuran derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines.

Quantitative Bioactivity Data

The in vitro anticancer activity of newly synthesized dihydrofuran derivatives is typically assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: 2,5-Dihydrofuran Derivatives | |||

| Compound 9e | HeLa (Cervical Cancer) | Not Specified | [1][2] |

| Compound 10g | HeLa (Cervical Cancer) | Not Specified | [1][2] |

| SW480 (Colon Carcinoma) | Not Specified | [2] | |

| A-549 (Lung Adenocarcinoma) | Not Specified | [2] | |

| QGY-7701 (Hepatoma) | Not Specified | [2] | |

| Series 2: 2,3-Dihydrofuran Derivatives | |||

| Multiple Compounds | Four Human Cancerous Cell Lines | Impressive Activities | [3] |

| Series 3: Goniothalamin Analogues (5-methyl-5-styryl-2,5-dihydrofuran-2-ones) | |||

| Goniothalamin (1) | Various Cancer Cell Lines | Known Cytotoxicity | [4] |

| Analogue 10 (ortho-trifluoromethyl) | Various Cancer Cell Lines | Similar to Goniothalamin | [4] |

| Analogue 11 (para-trifluoromethyl) | Various Cancer Cell Lines | Similar to Goniothalamin | [4] |

| Series 4: Furan-Based Derivatives | |||

| Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [5] |

| Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [5] |

Experimental Protocols

1.2.1. Synthesis of 2,5-Dihydrofuran Derivatives (Metal-Catalyzed [3+2] Cycloaddition)

This protocol describes a general method for the synthesis of 2,5-dihydrofuran derivatives.[1][2]

-

Reaction Setup: To a solution of the starting β-ketosulfone (1 mmol) and alkene (1.5 mmol) in a suitable solvent, add the metal catalyst (e.g., Mn(OAc)3).

-

Reaction Conditions: The reaction mixture is then subjected to microwave irradiation or heated under reflux for a specified time.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,5-dihydrofuran derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

1.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized dihydrofurans.[1][3][5]

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 24-48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizations

Caption: Experimental workflow for the synthesis and anticancer evaluation of novel dihydrofurans.

Dihydrofurans and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[8] Some novel dihydrofuran derivatives may exert their anticancer effects by modulating the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus.[7] The cascade typically begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular signal, such as a growth factor. This leads to the activation of Ras, which in turn activates a series of downstream kinases: RAF, MEK, and finally ERK.[7] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[9]

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by novel dihydrofurans.

Dihydrofuran-Fused Perhydrophenanthrenes with Neuroprotective Activity

In addition to anticancer activity, novel dihydrofuran derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Specifically, dihydrofuran-fused perhydrophenanthrenes have been found to exhibit potent dendritic and axonal regeneration activities.[10][11]

Quantitative Bioactivity Data

The neuroprotective effects of these compounds are evaluated by measuring their ability to promote the extension of dendrites and axons in damaged neurons.

| Compound Class | Biological Activity | Reference |

| Dihydrofuran-fused perhydrophenanthrenes (DFs) | Potent dendritic and axonal regeneration | [10][11] |

| New methoxy derivative with a phenolic hydroxyl group | Most significant effects on dendritic and axonal extensions | [10] |

Experimental Protocols

3.2.1. Synthesis of Dihydrofuran-Fused Perhydrophenanthrenes

A key synthetic strategy for these complex molecules involves o-quinodimethane chemistry.[10][11]

-

Phenolic Oxidation: A benzocyclobutene nucleus undergoes phenolic oxidation mediated by PhI(OAc)₂.

-

Tandem Intramolecular Electrocyclic Reactions: The resulting intermediate undergoes a series of tandem intramolecular electrocyclic reactions to form the perhydrophenanthrene skeleton.

-

Further Derivatization: The core structure can be further modified, for example, by Williamson ether synthesis or Suzuki-Miyaura cross-coupling reactions, to introduce various substituents and optimize biological activity.[12]

3.2.2. Neuronal Regeneration Assay

-

Primary Neuronal Culture: Cortical neurons are isolated from rat embryos and cultured in a suitable medium.

-

Induction of Neuronal Damage: Neuronal damage is induced by treating the cells with amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease pathology.

-

Compound Treatment: The damaged neurons are then treated with the synthesized dihydrofuran-fused perhydrophenanthrenes at various concentrations.

-

Immunocytochemistry and Imaging: After a set incubation period, the neurons are fixed and stained for neuronal markers (e.g., MAP2 for dendrites and Tau for axons). The lengths of dendrites and axons are then measured using fluorescence microscopy and image analysis software.

-

Data Analysis: The effects of the compounds on neuronal regeneration are quantified and compared to untreated controls.

Visualizations

Caption: Logical relationship of dihydrofuran-fused perhydrophenanthrenes to their therapeutic potential.

Isolation of Dihydrofurans from Natural Sources

Nature remains a rich source of novel dihydrofuran compounds with diverse biological activities. These compounds can be isolated from various organisms, including marine fungi and bacteria of the genus Streptomyces.[13][14][15][16][17][18][19][20]

General Isolation Protocol

The isolation of natural products is a multi-step process that involves extraction, fractionation, and purification.[21][22][23]

-

Extraction: The biological material (e.g., fungal culture, bacterial broth) is extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like solvent-solvent partitioning or open column chromatography to separate the components based on their polarity.

-

Purification: The fractions showing biological activity are further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure dihydrofuran compounds.

-

Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

Caption: General workflow for the isolation of novel dihydrofurans from natural sources.

The discovery and isolation of novel dihydrofurans continue to be a vibrant area of research with significant potential for the development of new therapeutic agents. The diverse biological activities of these compounds, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of continued exploration of both synthetic and natural sources. The methodologies and data presented in this guide provide a framework for researchers to design and execute studies aimed at identifying and characterizing the next generation of dihydrofuran-based drugs.

References

- 1. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro evaluation against human cancer cells of 5-methyl-5-styryl-2,5-dihydrofuran-2-ones, a new series of goniothalamin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 10. Synthesis of dihydrofuran-fused perhydrophenanthrenes having a phenolic hydroxyl group as a novel anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Isolation, structure elucidation and increasing anticancer efficacy of an anti-cancer secondary metabolite from a marine-derived endophytic fungus, Aspergillus species [etd.iisc.ac.in]

- 14. wu.ac.th [wu.ac.th]

- 15. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 19. Streptomyces isolates - Wikipedia [en.wikipedia.org]

- 20. Marine Fungi: A Prosperous Source of Novel Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rroij.com [rroij.com]

- 22. natpro.com.vn [natpro.com.vn]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 4,5-Dihydrofuran-3-carboxylic Acid in the Synthesis of Bio-relevant Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dihydrofuran-3-carboxylic acid, a versatile building block in organic synthesis. The focus is on its application in the construction of fused heterocyclic systems, particularly furo[3,4-d]pyridazinones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.

Introduction to this compound in Organic Synthesis

This compound is a valuable starting material for the synthesis of complex organic molecules, especially heterocyclic compounds.[1] Its bifunctional nature, possessing both a carboxylic acid and a dihydrofuran ring, allows for a variety of chemical transformations. The dihydrofuran moiety can be seen as a masked 1,4-dicarbonyl equivalent, which upon reaction with binucleophiles, can lead to the formation of various fused heterocyclic systems. This approach is particularly relevant in drug discovery, where the synthesis of novel scaffolds is of paramount importance.

Application in the Synthesis of Furo[3,4-d]pyridazinones

A significant application of furan-3-carboxylic acid derivatives is in the synthesis of furo[3,4-d]pyridazin-1(2H)-ones. This is achieved through a cyclocondensation reaction with hydrazine. The resulting fused heterocyclic core is a key pharmacophore in a variety of biologically active compounds.

Biological Relevance of Furo[3,4-d]pyridazinones:

The pyridazinone ring system is a well-established pharmacophore found in numerous therapeutic agents.[2] The fusion of a furan ring to this core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can influence its binding affinity to biological targets. Furo[3,4-d]pyridazinone derivatives have been investigated for a range of medicinal applications, including:

-

Cardiovascular Agents: Certain pyridazinone derivatives are known to exhibit cardiotonic, vasodilatory, and antiplatelet activities.

-

Anticancer Agents: The pyridazinone scaffold is present in compounds designed as inhibitors of various kinases and other cancer-related targets.

-

Anti-inflammatory and Analgesic Agents: This class of compounds has shown potential in modulating inflammatory pathways.

The synthesis of novel furo[3,4-d]pyridazinone libraries from readily available starting materials like this compound is therefore a valuable strategy in the search for new drug candidates.

Experimental Protocols

3.1. Synthesis of 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one

This protocol describes the proposed synthesis of 4,5-dihydrofuro[3,4-d]pyridazin-1(2H)-one from this compound and hydrazine hydrate. The procedure is adapted from a similar synthesis starting from a related furan-3-carboxylate derivative.[3]

Reaction Scheme:

Caption: Synthesis of 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 114.10 | 1.0 g | 8.76 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 2.74 mL | 43.8 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Ethanol | 46.07 | - | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 8.76 mmol).

-

Add glacial acetic acid (20 mL) to the flask and stir the mixture to dissolve the starting material.

-

To this solution, add hydrazine hydrate (2.74 mL, 43.8 mmol, 5 equivalents) dropwise.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethanol and stir to induce crystallization. The product may precipitate as a solid.

-